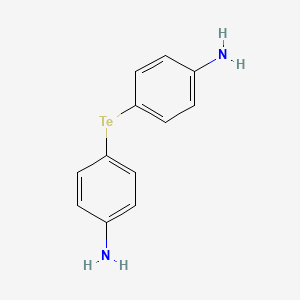
Benzenamine, 4,4'-tellurobis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4,4’-tellurobis- is an organotellurium compound with the chemical formula C16H20N2Te It is characterized by the presence of a tellurium atom bonded to two benzenamine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-tellurobis- typically involves the reaction of 4-bromoaniline with tellurium tetrachloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of Benzenamine, 4,4’-tellurobis- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications.
化学反応の分析
Types of Reactions
Benzenamine, 4,4’-tellurobis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and corresponding benzenamine derivatives.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Tellurium dioxide and substituted benzenamines.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted benzenamine derivatives depending on the electrophile used.
科学的研究の応用
Benzenamine, 4,4’-tellurobis- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in cancer therapy as a result of its cytotoxic properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
作用機序
The mechanism of action of Benzenamine, 4,4’-tellurobis- involves the interaction of the tellurium center with biological molecules. The compound can generate reactive oxygen species (ROS) that cause oxidative stress in cells, leading to cell death. This property is particularly useful in cancer therapy, where the compound can selectively target and kill cancer cells. The molecular targets include cellular proteins and DNA, which are damaged by the ROS generated.
類似化合物との比較
Similar Compounds
Benzenamine, 4,4’-selenobis-: Contains selenium instead of tellurium.
Benzenamine, 4,4’-sulfurbis-: Contains sulfur instead of tellurium.
Benzenamine, 4,4’-oxygenbis-: Contains oxygen instead of tellurium.
Uniqueness
Benzenamine, 4,4’-tellurobis- is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. Tellurium compounds are generally more reactive than their sulfur and selenium analogs, making them more effective in certain applications, such as antimicrobial and anticancer therapies.
特性
CAS番号 |
144382-01-4 |
|---|---|
分子式 |
C12H12N2Te |
分子量 |
311.8 g/mol |
IUPAC名 |
4-(4-aminophenyl)tellanylaniline |
InChI |
InChI=1S/C12H12N2Te/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2 |
InChIキー |
NKJFFZNZIDPRGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)[Te]C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


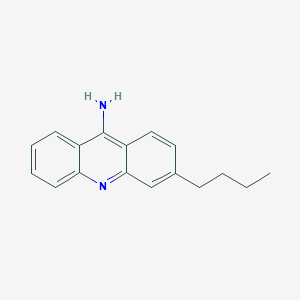

![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)





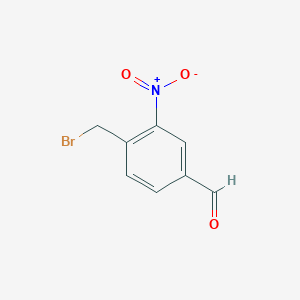
![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
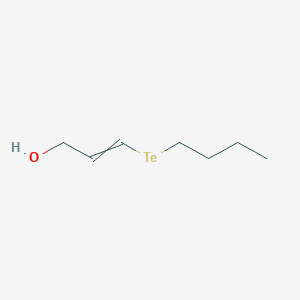
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
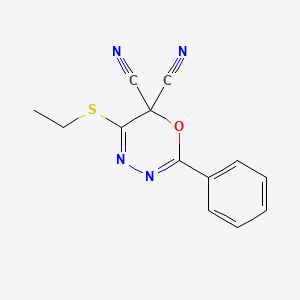
![2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B12559341.png)
